

A Technical Guide to High-Purity Veratrole-d4 for Research Applications

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Compound of Interest

Compound Name: Veratrole-d4

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This guide provides an in-depth overview of high-purity **Veratrole-d4** (1,2-Dimethoxybenzene-d4), a critical stable isotope-labeled internal standard for advanced analytical applications. Below, we detail the leading commercial suppliers, quality control methodologies, and a typical experimental workflow for its use in drug metabolism studies.

Introduction to Veratrole-d4

Veratrole-d4 is the deuterated form of Veratrole, an organic compound naturally found in some plants.[1][2] In analytical and pharmaceutical research, the strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, creates a compound that is chemically identical to its parent but mass-shifted.[1] This property makes **Veratrole-d4** an ideal internal standard for quantitative analysis by mass spectrometry, particularly in complex biological matrices. Its primary application is in pharmacokinetic and drug metabolism studies, where it is used to ensure the accuracy and reproducibility of analytical methods by correcting for variations during sample preparation and analysis.[1]

Commercial Suppliers and Purity Specifications

The selection of a high-purity **Veratrole-d4** standard is crucial for generating reliable and accurate experimental data. High chemical purity ensures that no impurities interfere with the analysis, while high isotopic enrichment minimizes signal overlap between the standard and the non-labeled analyte. Leading suppliers in the specialized chemical industry provide well-

characterized **Veratrole-d4**. While Certificates of Analysis are typically provided on a lot-specific basis upon purchase, the following table summarizes the publicly available data and typical specifications from prominent vendors.

Supplier	Catalog Number	Chemical Purity	Isotopic Purity / Enrichment	Analytical Methods
CDN Isotopes	D-1193	Information available on lot-specific CoA	≥98 atom % D[3]	CoA provided with shipment[3]
MedChemExpress (MCE)	HY-B1812S1	Typically >99% (by HPLC, based on similar compounds)[4]	Typically >98% (based on similar compounds)[4]	HPLC, LC-MS, ¹ H-NMR[1][4]
Toronto Research Chemicals (TRC)	V127803	High purity, specified on CoA	High enrichment, specified on CoA	CoA provided[5][6]
Cayman Chemical	Custom Synthesis or Inquiry	Typically ≥98% (based on other standards)	Typically ≥99% deuterated forms (d1-d4)[7]	GC-MS or LC-MS
Sigma-Aldrich (Merck)	Custom Synthesis or Inquiry	Typically ≥99% (based on other standards)[8]	High enrichment, specified on CoA	NMR, Mass Spectrometry

Note: Chemical and isotopic purity values for some suppliers are based on typical specifications for their deuterated standards and should be confirmed with a lot-specific Certificate of Analysis.

Experimental Protocols for Quality Control

Ensuring the identity, purity, and isotopic enrichment of **Veratrole-d4** is paramount. The following are detailed methodologies for the two most common analytical techniques used for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

GC-MS is an ideal method for determining the chemical purity of volatile compounds like **Veratrole-d4** and for identifying any potential organic impurities.

Objective: To determine the chemical purity of a **Veratrole-d4** sample and confirm its identity.

Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **Veratrole-d4** in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
 - Perform a serial dilution to create a working solution of approximately 10 µg/mL.
- Instrumentation (Typical Parameters):
 - Gas Chromatograph: Agilent 8890 GC System or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
 - Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase at 10°C/min to 280°C.
 - Hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer (Typical Parameters):

- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: 40-400 m/z.
- Data Analysis:
 - Identity Confirmation: The retention time of the major peak should be consistent with Veratrole. The resulting mass spectrum should be compared to a reference spectrum, showing the expected molecular ion (m/z 142.2 for C₈H₆D₄O₂) and fragmentation pattern.
 - Purity Calculation: Chemical purity is determined by the area percent method. The area of the **Veratrole-d4** peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Nuclear Magnetic Resonance (¹H-NMR) for Isotopic Enrichment

¹H-NMR is a powerful technique for confirming the structure and determining the degree of deuteration by quantifying the residual, non-deuterated protons in the molecule.

Objective: To confirm the positions of deuterium labeling and calculate the isotopic enrichment of **Veratrole-d4**.

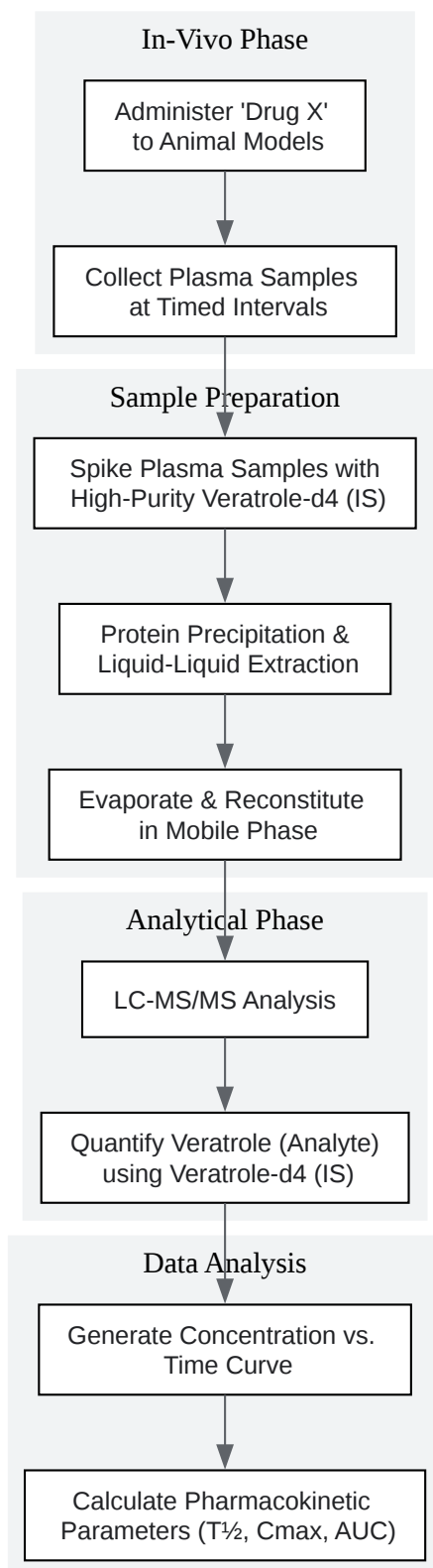
Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **Veratrole-d4** sample.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent that does not have signals in the region of interest (e.g., Chloroform-d, CDCl₃).

- Transfer the solution to a 5 mm NMR tube.
- Instrumentation (Typical Parameters):
 - Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
 - Probe: 5 mm BBO probe.
 - Temperature: 298 K.
 - Experiment: Standard proton spectrum acquisition (zg30 pulse program).
 - Number of Scans: 16 to 64, depending on sample concentration.
 - Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Integrate the residual proton signals corresponding to the aromatic positions (positions 3, 4, 5, and 6) of the **Veratrole-d4** molecule. For **Veratrole-d4** labeled on the aromatic ring, these signals will be very small.
 - Compare the integral of the residual aromatic protons to the integral of the non-deuterated methoxy protons (-OCH₃) at ~3.9 ppm, which serves as an internal reference (6 protons).
 - Calculation: The percentage of residual protons on the aromatic ring can be calculated relative to the methoxy protons. Isotopic enrichment (Atom % D) is then calculated as: $(1 - (\text{Integral of residual aromatic protons} / \text{Expected integral for 4 protons})) * 100\%$.

Application Workflow: Veratrole-d4 in a Pharmacokinetic Study

Veratrole-d4 is most commonly used as an internal standard (IS) in quantitative bioanalytical assays. The following workflow illustrates its application in a typical in vivo pharmacokinetic study of a hypothetical drug, "Drug X," which is metabolized to Veratrole.



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Caption: Workflow for using **Veratrole-d4** as an internal standard in a PK study.

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